

Application Note: JB170-Mediated Degradation of AURORA-A in IMR5 Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JB170	
Cat. No.:	B8201647	Get Quote

Introduction

JB170 is a potent and highly specific proteolysis-targeting chimera (PROTAC) that induces the degradation of AURORA-A kinase.[1] It is constructed by linking the AURORA-A inhibitor Alisertib to the Cereblon (CRBN) E3 ubiquitin ligase ligand, Thalidomide.[1] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of AURORA-A, a key regulator of mitosis.[2] The IMR5 cell line, derived from human neuroblastoma, is characterized by N-Myc amplification and is frequently used as a model for studying neuroblastoma biology and response to therapies.[3] This document provides detailed protocols for treating IMR5 cells with **JB170** and summarizes the expected outcomes based on various treatment durations.

Mechanism of Action

JB170 functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade AURORA-A. The Alisertib component of **JB170** binds to AURORA-A, while the Thalidomide moiety recruits the E3 ubiquitin ligase Cereblon. This proximity induces the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome. The depletion of AURORA-A in IMR5 cells leads to S-phase arrest and ultimately induces apoptosis, thereby inhibiting cancer cell survival.[1][2]

Quantitative Data Summary



The following tables summarize the quantitative effects of **JB170** treatment on IMR5 cells across different experimental setups and treatment durations.

Table 1: Time-Dependent Depletion of AURORA-A in IMR5 Cells

Treatment Duration	JB170 Concentration	Effect on AURORA-	Reference
0-9 hours	0.1 μΜ	Rapid depletion of AURORA-A protein.	[1]
18 hours	1 μΜ	Significant depletion of AURORA-A.	[2]
24 hours	0-1 μΜ	Dose-dependent depletion of AURORA- A.	[1]

Table 2: Effect of JB170 on IMR5 Cell Viability and Apoptosis

Treatment Duration	JB170 Concentration	Assay	Outcome	Reference
4 days	1 μΜ	Colony Formation Assay	Inhibition of cancer cell survival.	[1][2]
Not Specified	Not Specified	Apoptosis Assay	Induction of apoptosis.	[2]

Table 3: Effect of JB170 on IMR5 Cell Cycle



Treatment Duration	JB170 Concentration	Assay	Outcome	Reference
18 hours	1 μΜ	Cell Cycle Analysis (BrdU/PI staining)	S-phase arrest.	[2]

Experimental Protocols

Protocol 1: General Cell Culture of IMR5 Cells

- Cell Line: IMR5 (human, neuroblastoma).
- Growth Medium: RPMI-1640 supplemented with 5% fetal bovine serum (FBS) and OPI (1 mM Oxaloacetate, 0.45 mM Pyruvate, 0.2 U/ml Insulin).[4]
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Western Blotting for AURORA-A Depletion

- Cell Seeding: Seed IMR5 cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat cells with the desired concentration of JB170 (e.g., 0.1 μM) for various time points (e.g., 0, 3, 6, 9 hours).[1][4]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 μg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[4]
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against AURORA-A overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 detection system. Use a loading control like β-actin or GAPDH to normalize the results.

Protocol 3: Colony Formation Assay for Cell Viability

- Cell Seeding: Seed a low density of IMR5 cells (e.g., 500-1000 cells per well) in 6-well plates.
- Treatment: After 24 hours, treat the cells with **JB170** (e.g., 1 μM) or vehicle control.
- Incubation: Incubate the plates for an extended period (e.g., 4 days), allowing colonies to form.[1][2]
- Staining:
 - Wash the colonies gently with PBS.
 - Fix the colonies with methanol for 15 minutes.
 - Stain the colonies with 0.5% crystal violet solution for 20 minutes.
- Analysis:
 - Gently wash the plates with water and allow them to air dry.
 - Image the plates and count the number of colonies (typically defined as clusters of >50 cells).

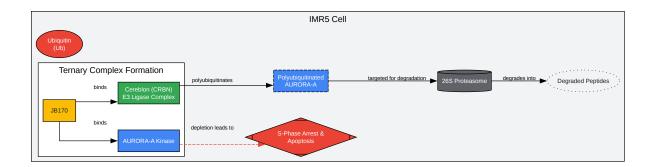


Protocol 4: Cell Cycle Analysis by Flow Cytometry

- Cell Seeding and Treatment: Seed IMR5 cells and treat them with JB170 (e.g., 1 μM) or vehicle for 18 hours.[2]
- BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10 μM and incubate for 1-2 hours.[2]
- · Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
- Staining:
 - Wash the cells to remove ethanol.
 - Perform DNA denaturation (e.g., with 2N HCl).
 - Neutralize the acid and wash the cells.
 - Stain with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
 - Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.[2]
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI signal
 indicates the DNA content (G1, S, G2/M phases), and the BrdU signal identifies cells that
 were actively replicating DNA.[2]

Visualizations

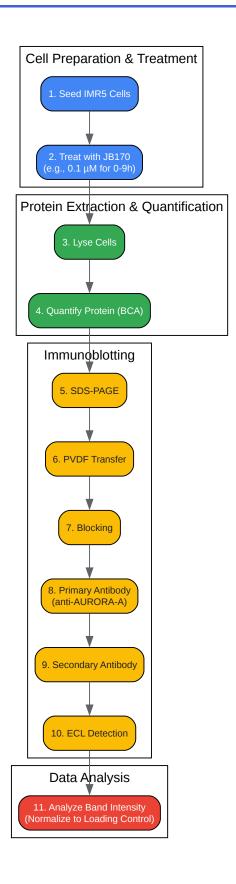




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Caption: Mechanism of action of **JB170** in IMR5 cells.





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Caption: Workflow for AURORA-A depletion analysis by Western Blot.



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